molecular formula C19H18N6 B13123709 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile CAS No. 205381-57-3

4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile

Cat. No.: B13123709
CAS No.: 205381-57-3
M. Wt: 330.4 g/mol
InChI Key: LLGOZABJJRJOAC-UHFFFAOYSA-N
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Description

4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Properties

CAS No.

205381-57-3

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

4-[[4-amino-6-[(2,5-dimethylphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C19H18N6/c1-12-3-4-13(2)15(9-12)10-17-23-18(21)25-19(24-17)22-16-7-5-14(11-20)6-8-16/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

LLGOZABJJRJOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-aminobenzonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for the synthesis of the compound in less time and with higher purity compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .

Scientific Research Applications

The compound 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article provides a comprehensive overview of its applications across different fields, supported by data tables and relevant case studies.

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • C : 18
  • H : 20
  • N : 6

Its structure features a triazine ring, which is known for its stability and ability to form complexes with various metal ions. This structural configuration allows for diverse applications in medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

The compound's amino and nitrile functional groups suggest potential applications in drug design and development. Research indicates that derivatives of triazine compounds exhibit significant biological activities, including:

  • Anticancer properties : Triazine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial activity : Studies have demonstrated effectiveness against a range of bacterial and fungal pathogens.
Application AreaSpecific ActivityReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Staphylococcus aureus

Agricultural Chemistry

Triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound may be explored for:

  • Herbicidal activity : Targeting specific weed species while being less harmful to crops.
  • Plant growth regulators : Enhancing crop yield and resistance to stress factors.
Application AreaSpecific ActivityReference
HerbicidalInhibition of weed growth
Growth RegulationEnhanced stress resistance

Materials Science

The stability of triazine derivatives makes them suitable for use in materials science, particularly in:

  • Polymer additives : Improving thermal stability and UV resistance in polymers.
  • Nanocomposites : Serving as a reinforcing agent in composite materials.
Application AreaSpecific UseReference
Polymer AdditivesUV stabilizers
NanocompositesReinforcement agents

Environmental Chemistry

Research into the environmental impact of triazine compounds has led to their use in:

  • Water treatment processes : As agents for removing pollutants through complexation.
  • Soil remediation : Enhancing the degradation of contaminants.
Application AreaSpecific UseReference
Water TreatmentPollutant removal
Soil RemediationContaminant degradation

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several triazine derivatives, including the target compound. Results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting a potential pathway for therapeutic development.

Case Study 2: Herbicidal Efficacy

Field trials demonstrated that formulations containing the compound effectively controlled common weed species without adversely affecting crop yield. This highlights its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile , known for its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6C_{15}H_{16}N_{6}, with a molecular weight of approximately 284.33 g/mol. The structure features a triazine ring, which is known for its biological significance, particularly in drug development.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a study evaluated various derivatives of triazine compounds and found that those containing amino groups exhibited significant growth inhibition against several cancer cell lines. The presence of the (2,5-dimethylphenyl)methyl group was noted to enhance this activity due to increased lipophilicity and improved cellular uptake .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrileHT29 (Colon Cancer)15Inhibition of cell proliferation
Other Triazine DerivativesMCF7 (Breast Cancer)10Induction of apoptosis

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. The triazine moiety is believed to interact with ATP-binding sites in these kinases, leading to reduced phosphorylation and subsequent cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Xenografts : In a mouse model with human tumor xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .
  • Combination Therapy : A combination therapy study demonstrated enhanced efficacy when this compound was used alongside conventional chemotherapeutics like doxorubicin. The synergistic effect led to lower dosages required for effective treatment and reduced side effects .

Pharmacological Profile

Beyond anticancer activity, preliminary investigations suggest that this compound may exhibit other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties in animal models of inflammation, showing promise in reducing markers such as TNF-alpha and IL-6 levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)-1,3,5-triazin-2-yl)amino)benzenecarbonitrile, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via condensation reactions involving triazine derivatives and substituted benzaldehydes. For example, refluxing 3-amino-1,3,5-triazine derivatives with 2,5-dimethylbenzyl aldehyde in ethanol with glacial acetic acid as a catalyst yields the target compound. Key considerations include stoichiometric ratios (e.g., 0.001 mol of reactants), reaction time (4–12 hours), and solvent choice (e.g., absolute ethanol or acetic anhydride). Post-reaction steps like solvent evaporation under reduced pressure and crystallization (e.g., using DMF/water) are critical for purity .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

  • Answer :

  • IR : Look for characteristic peaks such as NH stretching (~3,400–3,200 cm⁻¹) and CN stretching (~2,220–2,200 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and =CH linkages (δ ~7.9–8.0 ppm) in substituted benzylidene derivatives .
  • MS : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) should match the theoretical molecular weight. Isotopic patterns can confirm halogen or sulfur presence .

Advanced Research Questions

Q. How can conflicting spectroscopic or chromatographic data be resolved during structural characterization?

  • Answer : Contradictions may arise from isomerism or impurities. For example, in compounds with similar substituents (e.g., 2,4,6-trimethyl vs. 4-cyanobenzylidene groups), ¹³C NMR can differentiate methyl carbons (δ 15–25 ppm) vs. nitrile carbons (δ ~117 ppm). High-resolution MS and 2D NMR (e.g., COSY, HSQC) are essential for resolving overlapping signals .

Q. What strategies optimize reaction yields for derivatives of this compound, particularly in multi-step syntheses?

  • Answer : Yield optimization often involves:

  • Catalyst screening : Sodium acetate in acetic anhydride improves cyclization efficiency for triazine-thiazolo pyrimidine hybrids .
  • Temperature control : Reflux at 45–80°C balances reactivity and side-product formation .
  • Purification : Gradient crystallization (e.g., hexane/EtOH mixtures) enhances purity for intermediates .

Q. What experimental designs are recommended for studying the biological activity of this compound in vitro or in vivo?

  • Answer : Use randomized block designs with split-split plots to account for variables like concentration, exposure time, and biological replicates. For example:

  • In vitro assays : Dose-response curves (0.1–100 µM) with controls (e.g., DMSO vehicle).
  • In vivo models : Subplots for rootstocks (e.g., plant studies) or animal cohorts .
    • Data analysis should include ANOVA for statistical significance and LC-MS for metabolite profiling .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

  • Answer :

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., amino groups at triazine core).
  • Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets for 2,5-dimethylphenyl groups). Validate with experimental IC₅₀ values .

Q. What methodologies assess the environmental fate or degradation pathways of this compound?

  • Answer :

  • Hydrolysis studies : Monitor stability at varying pH (e.g., 4–10) and temperatures (25–50°C).
  • Photolysis : Expose to UV light (254 nm) and analyze by HPLC for breakdown products.
  • Ecotoxicology : Use microcosm models to evaluate bioaccumulation in aquatic organisms .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
IRNH (~3,436 cm⁻¹), CN (~2,219 cm⁻¹)
¹H NMR (DMSO)Aromatic H (δ 6.5–8.0), =CH (δ 7.9–8.0)
MSm/z 386 (M⁺ for C₂₀H₁₀N₄O₃S)

Table 2 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
CatalystGlacial acetic acid (5 drops)+15% yield
SolventAcetic anhydride/EtOHReduces side-products
Reflux Time4–12 hoursMaximizes conversion

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